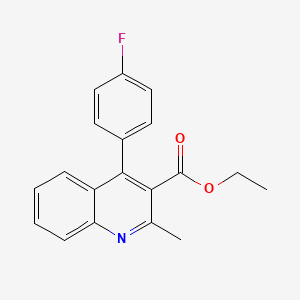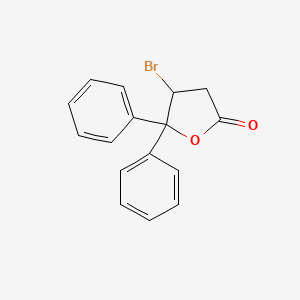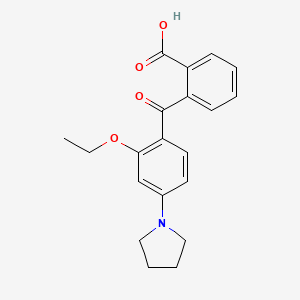
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid is an organic compound that features a benzoyl group substituted with an ethoxy group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The initial step involves the ethoxylation of a benzoyl chloride derivative to form the ethoxybenzoyl intermediate.
Introduction of the Pyrrolidinyl Group: The ethoxybenzoyl intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
Final Coupling: The final step involves coupling the pyrrolidinyl-ethoxybenzoyl intermediate with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The ethoxy and pyrrolidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: This compound is structurally similar but lacks the additional benzoyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share similar structural features and biological activities.
Uniqueness
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid is unique due to the combination of the ethoxy, pyrrolidinyl, and benzoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
56047-26-8 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(2-ethoxy-4-pyrrolidin-1-ylbenzoyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c1-2-25-18-13-14(21-11-5-6-12-21)9-10-17(18)19(22)15-7-3-4-8-16(15)20(23)24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,23,24) |
Clé InChI |
QFAPIDGJZZULAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)N2CCCC2)C(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

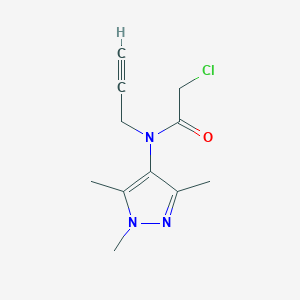
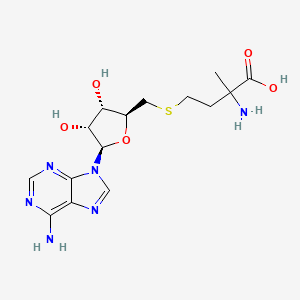
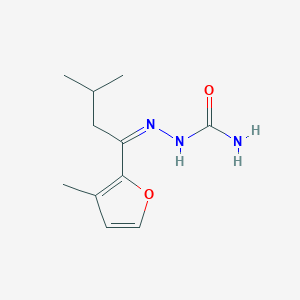
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
